![molecular formula C23H19ClN6O2 B2510847 N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide CAS No. 1112408-62-4](/img/structure/B2510847.png)

N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

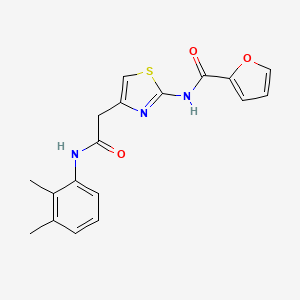

The compound "N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide" is a benzamide derivative, which is a class of compounds known for their potential biological applications. Benzamide derivatives are of considerable interest in medicinal chemistry due to their ability to bind nucleotide protein targets and exhibit various biological activities, such as anti-inflammatory, antioxidant, and antiviral properties .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of the amide bond between a benzoyl group and an amine. In the literature, similar compounds have been synthesized using different starting materials and reaction conditions. For instance, a series of N-substituted benzamides were synthesized from 4-aminophenazone, a non-steroidal anti-inflammatory drug, indicating the versatility of benzamide synthesis . Another study describes the synthesis of benzamide-based 5-aminopyrazoles through reactions involving benzoyl isothiocyanate, malononitrile, and hydrazine . These methods could potentially be adapted to synthesize the compound , although the specific synthesis route for "N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide" is not detailed in the provided papers.

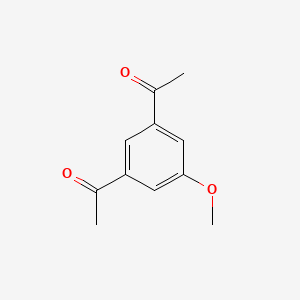

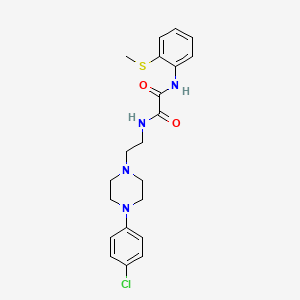

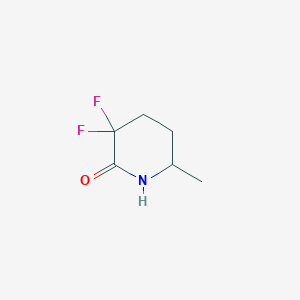

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of the benzamide moiety, which can be further substituted with various functional groups. The structure of these compounds is often confirmed using techniques such as mass spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), and X-ray crystallography . These analytical techniques help in determining the molecular conformation and the presence of specific substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions, depending on the substituents attached to the benzamide core. The reactivity of these compounds can be influenced by the electronic and steric effects of the substituents, which can affect the compound's ability to participate in further chemical transformations. For example, the presence of electron-donating or electron-withdrawing groups can alter the reactivity of the amide bond towards hydrolysis or nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzamide ring. These properties are important for the compound's application in drug development, as they affect the compound's bioavailability and pharmacokinetics. Toxicological evaluations of similar compounds have shown that they can undergo rapid oxidative metabolism and have varying degrees of systemic exposure upon oral administration . The metabolism pathways and the toxicological profiles of these compounds are critical for assessing their safety and efficacy as potential therapeutic agents.

科学的研究の応用

Synthesis and Characterization

- A study by Saeed et al. (2015) reported the synthesis of a series of benzamide derivatives, highlighting their potential biological applications. These compounds have been evaluated for their inhibitory potential against human recombinant alkaline phosphatase and human and rat ecto-5′-nucleotidases, demonstrating the relevance of such compounds in medicinal chemistry (Saeed et al., 2015).

Biological Evaluation

- Lambert et al. (1995) synthesized two new ameltolide derivatives and evaluated them in several anticonvulsant models. These compounds were superior to phenytoin in the maximal electroshock seizure test, showcasing their potential in developing anticonvulsant medications (Lambert et al., 1995).

- Drabina et al. (2008) prepared both (R)- and (S)-2-N-methylamino-2,3-dimethylbutanamides and studied their complexes with Cu(I), which catalyze the Kharash–Sosnovsky allylic oxidation. This highlights their role in synthetic chemistry and potential biological applications (Drabina et al., 2008).

Pharmaceutical Research

- Kamimura et al. (2017) discussed the biotransformation of the glucokinase activator PF-04937319 in humans, which is related to compounds like N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide. This study underlines the importance of understanding human-specific metabolism in drug development (Kamimura et al., 2017).

Antipsychotic Potential

- Högberg et al. (1990) explored the synthesis and antidopaminergic properties of benzamide derivatives, indicating their potential use in antipsychotic medication (Högberg et al., 1990).

Chemical Reactivity and Synthesis

- Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, which includes similar compounds to N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide. Such methods are crucial for quality control in pharmaceuticals (Ye et al., 2012).

特性

IUPAC Name |

1-(5-chloro-2-methylphenyl)-5-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN6O2/c1-3-15-5-7-16(8-6-15)21-27-20(32-28-21)12-29-13-25-22-18(23(29)31)11-26-30(22)19-10-17(24)9-4-14(19)2/h4-11,13H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEENFTRUOFAJSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=C(C=CC(=C5)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2510765.png)

![2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2510767.png)

![N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2510773.png)

![N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2510779.png)

![4-butoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2510781.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2510782.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2510787.png)